Product packaging for Fe Dpbg(Cat. No.:CAS No. 119722-97-3)

Fe Dpbg

Cat. No.: B039758
CAS No.: 119722-97-3
M. Wt: 684.5 g/mol
InChI Key: CIWHHGCFJOJITA-UHFFFAOYSA-L
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Description

Fe Dpbg is a well-defined iron complex where the iron center is coordinated by a dpbg ligand (typically a derivative of di(pyridyl)borane or a related bis-pyridyl glyoximate), positioning it as a compound of significant interest in the fields of coordination chemistry and catalysis. This complex is primarily valued for its role in modeling and developing sustainable catalytic processes, serving as a functional mimic of non-heme iron enzymes. Researchers utilize this compound to investigate fundamental reaction mechanisms, including C-H activation and oxygen atom transfer, leveraging the earth-abundance and low toxicity of iron as a sustainable alternative to precious metal catalysts. Its specific electronic and geometric structure, imparted by the dpbg ligand framework, allows for fine-tuning of the iron center's reactivity and stability, making it a versatile precursor for the synthesis of more complex coordination compounds and for studies in small molecule activation. Furthermore, this compound finds application in materials science for the development of novel metal-organic frameworks (MOFs) and spin-crossover materials, where its magnetic and redox properties can be exploited. This product is offered as a high-purity solid to ensure reproducible results in advanced research settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H36FeN4O8 B039758 Fe Dpbg CAS No. 119722-97-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

119722-97-3

Molecular Formula

C34H36FeN4O8

Molecular Weight

684.5 g/mol

IUPAC Name

3-[18-(2-carboxylatoethyl)-8,13-bis(1,2-dihydroxyethyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;hydron;iron(2+)

InChI

InChI=1S/C34H38N4O8.Fe/c1-15-19(5-7-31(43)44)25-12-26-20(6-8-32(45)46)16(2)22(36-26)10-27-34(30(42)14-40)18(4)24(38-27)11-28-33(29(41)13-39)17(3)23(37-28)9-21(15)35-25;/h9-12,29-30,39-42H,5-8,13-14H2,1-4H3,(H4,35,36,37,38,43,44,45,46);/q;+2/p-2

InChI Key

CIWHHGCFJOJITA-UHFFFAOYSA-L

SMILES

[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C(CO)O)C)C(CO)O)C)CCC(=O)[O-])CCC(=O)[O-].[Fe+2]

Canonical SMILES

[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C(CO)O)C)C(CO)O)C)CCC(=O)[O-])CCC(=O)[O-].[Fe+2]

Synonyms

2,4-bis(glycol)iron deuteroporphyrin
Fe DPBG
iron deuteroporphyrin 2,4-bis(glycol)

Origin of Product

United States

Synthetic Methodologies and Strategies for Iron Coordination Compounds

Crystal Engineering and Supramolecular Assembly in Iron Systems

Crystal engineering, a field focused on the design and synthesis of crystalline solids with desired properties, plays a crucial role in controlling the supramolecular assembly of iron coordination compounds acs.orgrsc.orgrsc.org. This approach involves understanding and manipulating intermolecular interactions, such as hydrogen bonding, π-π stacking, and electrostatic forces, to direct the arrangement of molecules in the solid state acs.orgrsc.orgacs.org.

Design Principles for Self-Assembly of Iron Coordination Architectures

The design principles for the self-assembly of iron coordination architectures revolve around selecting appropriate ligands that can promote specific intermolecular interactions. Ligands with multiple donor atoms (polydentate ligands) or those capable of forming strong hydrogen bonds are often employed chemicool.com. For example, the introduction of concerted multimolecular motions into a three-dimensional flexible supramolecular network has been demonstrated as a crystal engineering approach to tune the bistability and cooperativity of iron(II) spin-crossover complexes acs.orgacs.org. This involves designing ligands that allow for flexibility within the network, accommodating structural changes associated with spin-state transitions acs.org. Aromatic interactions, such as π-π and CH-π interactions, can also contribute to the formation of orderly dimensional structures within the supramolecular network acs.org.

The "metallo-ligand as reactant" approach is another strategy where a pre-formed metal complex acts as a ligand for another metal center, leading to the assembly of multi-metallic architectures rsc.org. This method allows for the exploration of magnetic properties and the creation of systems with interesting topologies rsc.org.

Formation of Extended Structures and Coordination Networks

Iron coordination compounds are capable of forming extended structures, including metal-organic frameworks (MOFs) and other coordination networks. These materials are characterized by their porous structures and high surface areas, making them suitable for various applications. The formation of such networks is often driven by the self-assembly of molecular building blocks, where metal ions are linked by organic ligands to form repeating units Current time information in Bangalore, IN.rsc.org.

For instance, mononuclear iron complexes can be assembled into MOFs using a "ship-in-a-bottle" strategy, where the complex is encapsulated within the framework's pores rsc.org. This confinement can protect unstable molecular complexes from dimerization, thereby enhancing their stability and enabling their application in catalysis rsc.org. The nearly perfect size matching between the host MOF cages and the guest complex is crucial for effective encapsulation and stabilization rsc.org. The ability of iron complexes to form robust three-dimensional flexible supramolecular networks through hydrogen bonding and aromatic interactions is a key aspect of their crystal engineering, leading to materials with tunable properties like spin-crossover behavior acs.orgacs.org.

Advanced Spectroscopic and Structural Characterization of Iron Coordination Compounds

Diffraction-Based Structural Determination

Diffraction methods are indispensable for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the pattern of scattered X-rays, researchers can elucidate detailed structural information, from molecular connectivity to the packing of molecules in the crystal lattice.

Single-crystal X-ray diffraction (SC-XRD) is a powerful, non-destructive technique that provides precise information on the internal lattice of crystalline materials, including unit cell dimensions, bond lengths, and bond angles. carleton.educreative-biostructure.com The method relies on the constructive interference of monochromatic X-rays with the electron clouds of atoms arranged in an ordered crystal lattice, a phenomenon described by Bragg's Law. carleton.edufiveable.me By rotating the crystal and collecting the diffraction patterns from various orientations, a complete three-dimensional structure of the molecule can be reconstructed. creative-biostructure.comfiveable.me

The data obtained from SC-XRD analysis are typically presented in a crystallographic information file (CIF), which includes key parameters such as those listed in the table below, exemplified by the iron(II) complex Fe[C5H5N]2[N(CN)2]2. mdpi.com

Table 1: Example Crystallographic Data for an Iron(II)-Pyridine Complex

Parameter Value Reference
Chemical Formula C14H10FeN6 mdpi.com
Crystal System Monoclinic mdpi.com
Space Group I2/m mdpi.com
a (Å) 7.453(7) mdpi.com
b (Å) 13.167(13) mdpi.com
c (Å) 8.522(6) mdpi.com
β (°) 114.98(6) mdpi.com
Volume (ų) 759.0(12) mdpi.com

This interactive table provides representative single-crystal XRD data for an iron(II) complex containing pyridine ligands.

Powder X-ray diffraction (PXRD) is a rapid analytical technique used primarily for the phase identification of crystalline materials. carleton.edu Unlike SC-XRD, which requires a single, well-ordered crystal, PXRD is performed on a finely ground, powdered sample, which contains a vast number of randomly oriented microcrystals. carleton.edulibretexts.org The resulting diffraction pattern, or diffractogram, is a plot of X-ray intensity as a function of the diffraction angle (2θ) and serves as a unique "fingerprint" for a specific crystalline phase. ub.eduwikipedia.org

In the study of iron coordination compounds, PXRD is essential for confirming the phase purity of a bulk sample. carleton.edu After a compound is synthesized, its experimental PXRD pattern is compared to a theoretical pattern calculated from single-crystal data or to standard reference patterns in databases. carleton.eduub.edu This comparison can verify that the synthesized bulk material is the same phase as the single crystal used for structural determination and can identify the presence of any crystalline impurities. wikipedia.orgresearchgate.net For example, the technique has been used to confirm the identity and purity of newly synthesized iron bispyridine bisdicyanamide. mdpi.com

Vibrational and Electronic Spectroscopy

Spectroscopic techniques that probe the interaction of electromagnetic radiation with a molecule provide valuable insight into its bonding, electronic structure, and molecular vibrations.

Fourier-Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This confers a significant advantage over a dispersive spectrometer, which measures intensity over a narrow range of wavelengths at a time.

In the context of iron coordination compounds, FTIR is particularly useful for identifying the vibrational modes of the organic ligand and for observing how these modes change upon coordination to the iron center. researchgate.net The coordination of a ligand to a metal ion typically alters the electron distribution and bond strengths within the ligand, leading to shifts in the frequencies of its vibrational modes. nih.gov For instance, the C=N stretching frequency in pyridine-like ligands often shifts to a different wavenumber upon complexation with iron. Furthermore, new vibrational bands can appear in the far-infrared region (typically below 600 cm⁻¹), which are attributed to the Fe-N or Fe-O stretching vibrations, providing direct evidence of metal-ligand bond formation. researchgate.net

Table 2: Representative FTIR Vibrational Frequencies (cm⁻¹) for an Iron Complex

Vibration Free Ligand (Hypothetical) Iron Complex Reference
C-O Stretching 1309 1083 researchgate.net
C-OH Bending 1014 - (decreased intensity) researchgate.net

This interactive table illustrates typical shifts in vibrational frequencies upon complexation of a polyphenol-type ligand with iron.

UV-Visible and Near-Infrared (UV-Vis-NIR) spectroscopy measures the absorption of radiation in the ultraviolet, visible, and near-infrared regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For transition metal complexes like those of iron, the UV-Vis-NIR spectrum is typically dominated by two types of electronic transitions: d-d transitions and charge-transfer bands. nih.gov

d-d Transitions : These involve the excitation of an electron from one d-orbital to another. For high-spin Fe(II) complexes in an octahedral field, these transitions are spin-forbidden and thus typically weak.

Charge-Transfer (CT) Bands : These are usually much more intense than d-d bands and involve the transfer of an electron between the metal and the ligand. rsc.org Metal-to-Ligand Charge Transfer (MLCT) bands involve the excitation of an electron from a metal-centered orbital to a ligand-centered orbital. Ligand-to-Metal Charge Transfer (LMCT) bands involve the opposite process. nih.gov

In iron complexes with pyridine-based ligands, intense MLCT bands are common, often appearing in the visible region of the spectrum and contributing to the color of the compounds. libretexts.orgresearchgate.net For example, the orange-red color of the Fe(phen)3²⁺ complex is due to a strong, broad absorbance band near 500 nm. libretexts.org NIR spectroscopy can be particularly useful for studying mixed-valence compounds or complexes with specific electronic properties that give rise to low-energy electronic transitions. researchgate.net

Table 3: Example Electronic Absorption Data for Iron Complexes

Complex Type Transition Wavelength (λmax) Reference
Tris(β-diketonato)iron(III) LMCT 270–380 nm nih.gov
Iron(II)-phenanthroline MLCT ~510 nm libretexts.org

This interactive table shows typical absorption regions for different types of electronic transitions in iron complexes.

Magnetic Circular Dichroism (MCD) is the differential absorption of left and right circularly polarized light, induced by a strong magnetic field applied parallel to the direction of light propagation. wikipedia.org This technique is a powerful probe of the electronic structure of paramagnetic species, such as many iron complexes. nih.gov MCD spectroscopy can reveal electronic transitions that are too weak to be observed in standard absorption spectroscopy and provides detailed information about the symmetry, spin state, and ligand field of the metal center. wikipedia.orgnih.gov

For high-spin Fe(II) centers, near-infrared (NIR) MCD spectroscopy is particularly valuable for examining d-d transitions, which gives direct insight into the coordination geometry and the ligand field strength (10Dq) of the metal site. nih.govrsc.org The technique's sensitivity to the magnetic properties of electronic states allows for the differentiation of overlapping transitions and the characterization of excited states. wikipedia.org While conventional absorption spectra of paramagnetic compounds can be broad and featureless, MCD spectra often exhibit sharp, signed features (positive and negative peaks) that are highly sensitive to the electronic ground and excited states, making it a valuable tool for detailed electronic structure elucidation. aps.org

Resonance Spectroscopies

Resonance spectroscopies are powerful methods for probing the electronic and magnetic properties of iron centers in coordination compounds. These techniques rely on the interaction of electromagnetic radiation with the intrinsic spin properties of nuclei and electrons.

Mössbauer Spectroscopy for Iron Oxidation State, Spin State, and Electron Delocalization Characterization

Mössbauer spectroscopy is a highly sensitive technique for studying iron-containing samples, providing detailed information about the local chemical environment of the iron nucleus. carleton.edu The key parameters obtained from a 57Fe Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔEQ). researchgate.net

The isomer shift (δ) is sensitive to the s-electron density at the nucleus and is therefore indicative of the oxidation state of the iron atom. libretexts.org For instance, high-spin Fe(II) complexes typically exhibit isomer shifts in the range of +0.6 to +1.5 mm/s, while high-spin Fe(III) complexes show shifts in the range of +0.1 to +0.5 mm/s, relative to iron metal at room temperature. libretexts.orgwikipedia.org

The quadrupole splitting (ΔEQ) arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the nucleus. researchgate.net This parameter provides information about the spin state and the symmetry of the coordination environment. For example, high-spin Fe(II) (d6), with its non-spherically symmetric d-electron distribution, generally shows a large quadrupole splitting, whereas high-spin Fe(III) (d5), with a spherically symmetric d-electron configuration, typically exhibits a small or negligible quadrupole splitting. libretexts.org

In the context of an iron diphenylborylguanidinate complex, Mössbauer spectroscopy would be instrumental in unequivocally determining the oxidation state (Fe(II) or Fe(III)) and the spin state (high-spin or low-spin) of the central iron atom. Furthermore, the degree of electron delocalization between the iron center and the guanidinate ligands can be inferred from the Mössbauer parameters.

Table 1: Typical 57Fe Mössbauer Parameters for Iron Complexes.

Oxidation State Spin State Isomer Shift (δ) (mm/s) Quadrupole Splitting (ΔEQ) (mm/s)
Fe(II) High-spin (S=2) +0.6 to +1.5 > 2.0
Fe(II) Low-spin (S=0) -0.1 to +0.5 < 1.5
Fe(III) High-spin (S=5/2) +0.1 to +0.5 ~0.0 to 0.5
Fe(III) Low-spin (S=1/2) -0.1 to +0.3 > 1.5

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Iron Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. nih.gov It is particularly valuable for studying paramagnetic iron complexes, such as those containing Fe(III) or high-spin Fe(II). The EPR spectrum provides information about the electronic structure and the local environment of the paramagnetic center through the g-factor and hyperfine coupling constants.

For a potential Fe Dpbg complex, if the iron center is paramagnetic (e.g., high-spin Fe(III), S=5/2), EPR spectroscopy would be a key characterization method. The g-values obtained from the spectrum are characteristic of the electronic state and symmetry of the iron ion. For instance, high-spin Fe(III) complexes often exhibit a characteristic signal at a g-value of approximately 4.3 in rhombically distorted environments, or signals around g = 6 in axially symmetric systems. nih.gov The precise g-values and the shape of the EPR spectrum can provide insights into the coordination geometry and the nature of the ligands bound to the iron.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand and Solution-State Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. While 57Fe NMR is generally not practical due to the low natural abundance and sensitivity of the 57Fe nucleus, 1H and 13C NMR of the ligands in paramagnetic iron complexes provide valuable information. northwestern.edu

In a paramagnetic complex like a potential this compound compound, the unpaired electron(s) on the iron center cause significant changes in the NMR spectra of the ligand nuclei. These effects include large chemical shift changes (paramagnetic shifts) and substantial line broadening. nih.gov The magnitude and direction of the paramagnetic shift depend on the distance of the nucleus from the iron center and the nature of the magnetic coupling. By analyzing the paramagnetically shifted and broadened resonances of the diphenylborylguanidinate ligand, it is possible to deduce the solution-state structure and ascertain the binding mode of the ligand to the iron center.

X-ray Absorption and Emission Spectroscopies for Local Electronic Structure

X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES) are element-specific techniques that provide detailed information about the electronic and local geometric structure of the absorbing atom. researchgate.net

X-ray Absorption Near-Edge Structure (XANES) focuses on the region near the absorption edge. The position and features of the pre-edge and the main edge in the Fe K-edge XANES spectrum are sensitive to the oxidation state, coordination number, and geometry of the iron center. mdpi.com For an this compound complex, XANES could be used to confirm the oxidation state of the iron and provide details about its coordination environment (e.g., tetrahedral vs. octahedral).

Extended X-ray Absorption Fine Structure (EXAFS) refers to the oscillations in the absorption coefficient at energies above the absorption edge. Analysis of the EXAFS region provides quantitative information about the local structure, including the identity and number of neighboring atoms and the precise bond distances between the iron center and the coordinating atoms of the Dpbg ligand. researchgate.net

Thermal Analysis Techniques in Coordination Compound Characterization

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. Thermogravimetric Analysis (TGA) is a key technique in this area, measuring the change in mass of a sample as it is heated at a controlled rate.

For iron coordination compounds, TGA provides information on thermal stability, decomposition pathways, and the nature of volatile products. While specific data for "this compound" is not available, a study on a related iron(II) guanidinate compound, [Fe((SiMe3)2NC(iPrN)2)2], provides a representative example of the type of information that can be obtained. researchgate.net The TGA of this compound demonstrated its volatility and thermal stability, which are important characteristics for potential applications such as chemical vapor deposition (CVD). researchgate.net

Table 2: Thermal Properties of a Representative Iron(II) Guanidinate Complex.

Compound Volatilization Onset Temperature (°C) Decomposition Temperature (°C) % Residue at 500 °C
[Fe((SiMe3)2NC(iPrN)2)2] ~150-225 >300 1.5 - 3.6

Data is for a representative iron(II) guanidinate complex and not "this compound". researchgate.net

This data indicates that the compound is volatile and has a relatively high thermal stability, making it a suitable precursor for material synthesis via CVD. researchgate.net Similar studies on an this compound complex would be crucial for understanding its thermal behavior and potential applications.

Table of Compound Names

Abbreviation/NameFull Chemical Name
This compoundIron diphenylborylguanidinate
[Fe((SiMe3)2NC(iPrN)2)2]Bis(N,N'-diisopropyl-N''-bis(trimethylsilyl)aminoguanidinato)iron(II)

An article on the chemical compound “this compound” focusing on its electronic structure, spin phenomena, and redox behavior cannot be generated at this time. The abbreviation “Dpbg” does not correspond to a clearly identifiable ligand in the field of iron coordination chemistry based on available scientific literature.

Numerous databases and research articles were consulted to identify the full chemical name of a ligand abbreviated as “Dpbg.” This search did not yield a definitive result for a ligand that forms a well-characterized iron complex with the properties outlined in the requested article structure. Without the precise identity of the ligand, it is impossible to provide accurate and scientifically sound information regarding the electronic structure, spin states, spin crossover phenomena, and redox behavior of the corresponding iron complex.

To generate the requested article, the complete and unambiguous name of the ligand is required. Once the specific chemical compound is identified, a thorough and accurate article adhering to the provided outline can be produced.

Electronic Structure, Spin Phenomena, and Redox Behavior of Iron Coordination Compounds

Spin Crossover (SCO) Phenomena in Iron Systems

Cooperative Effects and Hysteresis in Spin Crossover

The phenomenon of spin crossover (SCO) in iron(II) complexes, where the metal center transitions between a low-spin (LS) and a high-spin (HS) state, is highly sensitive to the molecular environment. Cooperative effects between neighboring SCO molecules within a crystal lattice can lead to abrupt spin transitions and thermal hysteresis, a key feature for potential applications in molecular switches and data storage. unige.chnih.gov These cooperative interactions are primarily elastic in nature, arising from the significant changes in metal-ligand bond lengths that accompany the spin transition. unige.ch

In the solid state, strong intermolecular interactions can propagate the spin-state change from one molecule to its neighbors, leading to a much steeper transition than observed for isolated molecules in solution. mdpi.comresearchgate.net When these cooperative effects are sufficiently strong, the thermal spin transition can exhibit a hysteresis loop, where the transition temperature upon heating (T1/2↑) is higher than upon cooling (T1/2↓). nih.govrsc.orgresearchgate.netnih.gov The width of this hysteresis loop is a measure of the degree of cooperativity in the system.

While the general principles of cooperativity and hysteresis in Fe(II) SCO complexes are well-established, specific experimental data for "Fe Dpbg" complexes are not prominently available in the current body of scientific literature. The manifestation of these effects would be contingent on the specific crystal packing and intermolecular interactions within the solid-state structure of an Fe(Dpbg) complex. Factors such as hydrogen bonding, π-π stacking, and van der Waals forces involving the phenyl and glyoxime (B48743) moieties of the Dpbg ligand would play a crucial role in mediating the cooperativity of any potential spin transition.

Table 1: Factors Influencing Cooperativity and Hysteresis in Spin Crossover Complexes
FactorDescriptionPotential Influence in this compound
Intermolecular InteractionsStronger interactions (e.g., hydrogen bonding, π-π stacking) lead to greater cooperativity and wider hysteresis loops.The phenyl groups of the Dpbg ligand could participate in π-π stacking, while the oxime groups could be involved in hydrogen bonding, potentially leading to significant cooperative effects.
Crystal PackingEfficient packing and communication between SCO centers enhance cooperativity.The overall crystal structure of an this compound complex would dictate the proximity and orientation of neighboring molecules, thereby influencing the strength of the cooperative interactions.
Solvent MoleculesThe presence or absence of solvent molecules in the crystal lattice can significantly alter intermolecular interactions and thus the SCO behavior.The inclusion of solvent molecules in the crystal lattice of an this compound complex could either enhance or disrupt the cooperative network.

Mixed-Valence Iron Complexes

Mixed-valence complexes, containing a metal ion in more than one formal oxidation state, are of fundamental interest for understanding intramolecular electron transfer processes. wikipedia.org The degree of electronic communication between the metal centers dictates the properties of these systems.

Characterization of Valence Delocalization and Localization Phenomena

Mixed-valence compounds are categorized according to the Robin-Day classification, which describes the extent of delocalization of the "extra" electron between the metal centers. wikipedia.org

Class I: The valences are fully localized, and there is no significant interaction between the metal sites.

Class II: There is a moderate degree of electronic coupling, leading to a thermally activated intramolecular electron transfer. These complexes often exhibit a characteristic intervalence charge transfer (IVCT) band in the near-infrared region of the electronic spectrum.

Class III: The electronic coupling is so strong that the electron is completely delocalized over the metal centers, which become spectroscopically indistinguishable.

The characterization of valence delocalization in a hypothetical mixed-valence diiron complex bridged by Dpbg ligands would involve a combination of spectroscopic techniques. Mössbauer spectroscopy is particularly powerful in this regard, as it can distinguish between localized Fe(II) and Fe(III) sites (Class I or II) and a single, average-valence iron site (Class III). cmu.edunih.gov The temperature dependence of the Mössbauer spectrum can also provide information about the rate of intramolecular electron transfer. nih.gov

Intramolecular Electron Transfer Processes and Dynamics

In Class II mixed-valence systems, the rate of intramolecular electron transfer (IET) can be studied using various techniques, including dynamic NMR spectroscopy and analysis of the IVCT band shape. nih.govlmu.deresearchgate.net The energy of the IVCT band is related to the reorganization energy (λ) and the driving force (ΔG°) for the electron transfer process, as described by Marcus-Hush theory. The bandwidth and intensity of the IVCT band provide information about the electronic coupling matrix element (Hab), which quantifies the degree of electronic communication between the metal centers. cmu.edunih.gov

For a hypothetical mixed-valence Fe(II)-Fe(III) complex incorporating Dpbg ligands, the nature of the bridging and terminal ligands would significantly influence the IET dynamics. The Dpbg ligand itself is not typically a bridging ligand in the context of creating diiron complexes with strong metal-metal communication. However, if incorporated into a larger bridging framework, its electronic properties would modulate the rate and mechanism of electron transfer.

Table 2: Spectroscopic Techniques for Characterizing Mixed-Valence Iron Complexes
TechniqueInformation ProvidedApplication to a Hypothetical Mixed-Valence this compound Complex
Mössbauer SpectroscopyDistinguishes between localized and delocalized valence states; provides information on the rate of intramolecular electron transfer.Would be crucial to determine if the iron sites are distinct Fe(II) and Fe(III) or an average-valence state.
UV-Vis-NIR SpectroscopyIdentifies the presence and characteristics of an intervalence charge transfer (IVCT) band in Class II systems.The observation and analysis of an IVCT band would allow for the quantification of the electronic coupling between the iron centers.
EPR SpectroscopyProvides information on the electronic structure and magnetic properties of the mixed-valence system.Could help to characterize the ground spin state and the distribution of the unpaired electron.
Vibrational Spectroscopy (IR and Raman)Can probe changes in the vibrational modes of the bridging ligand upon electron transfer.Changes in the vibrational frequencies of the Dpbg ligand could provide indirect evidence of electron delocalization.

Charge Transfer Phenomena

Charge transfer transitions are fundamental electronic processes in coordination compounds, involving the movement of an electron between orbitals that are predominantly metal-based and those that are predominantly ligand-based.

Metal-to-Ligand Charge Transfer (MLCT) and Ligand-to-Metal Charge Transfer (LMCT) Processes

Metal-to-Ligand Charge Transfer (MLCT) transitions involve the promotion of an electron from a metal-centered d-orbital to a vacant π* orbital on a ligand. nih.gov These transitions are common in iron(II) complexes with π-acceptor ligands. The energy of the MLCT band is sensitive to the oxidation state of the metal, the nature of the ligand, and the solvent polarity.

Ligand-to-Metal Charge Transfer (LMCT) transitions involve the promotion of an electron from a filled ligand-based orbital to a vacant d-orbital on the metal center. nih.govsemanticscholar.org These are more common for iron(III) complexes, where the metal is more oxidizing.

In the context of an Fe(Dpbg) complex, the presence of aromatic phenyl groups and the conjugated glyoxime backbone in the Dpbg ligand would provide π and π* orbitals that could participate in charge transfer processes. An Fe(II)-Dpbg complex would be expected to exhibit MLCT transitions, while an Fe(III)-Dpbg complex would likely show LMCT transitions.

Intervalence Charge Transfer (IVCT) in Mixed-Valence Systems

As discussed in section 4.3, the hallmark of a Class II mixed-valence complex is the presence of an intervalence charge transfer (IVCT) band in the electronic spectrum. wikipedia.orgias.ac.insydney.edu.au This transition corresponds to the optical transfer of an electron from the reduced metal center to the oxidized metal center. The energy and intensity of the IVCT band are directly related to the parameters that govern thermal intramolecular electron transfer, providing a powerful tool for studying electron delocalization and communication in these systems. nih.gov

For a mixed-valence diiron complex containing Dpbg, the observation of an IVCT band would confirm the presence of electronic communication between the iron centers and would allow for its classification as a Class II system. The properties of this band would be highly dependent on the nature of the bridging ligand connecting the two iron centers.

Molecular Mechanisms of Charge Transfer and Separation

A detailed discussion in this section would require experimental or computational data identifying the nature of excited states (e.g., metal-to-ligand charge transfer, ligand-to-metal charge transfer, or intraligand transitions), the dynamics of charge separation, and the pathways of recombination. Without specific studies on this compound, this analysis cannot be provided.

Electrochemical Properties and Redox Behavior

This section would necessitate electrochemical data, such as redox potentials obtained from techniques like cyclic voltammetry, to describe the electron transfer properties of this compound. Information on the stability of different oxidation states and the reversibility of redox events is crucial but unavailable.

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry, Chronoamperometry)

To populate this section, specific experimental results from techniques like cyclic voltammetry (providing data on redox potentials, peak separations, and scan rate dependence) and chronoamperometry would be required. This would enable a quantitative analysis of the electrochemical behavior of this compound. No such data has been found in the reviewed literature.

Electron Transfer Mechanisms and Pathways in Iron-Based Systems

While general electron transfer mechanisms in iron complexes can be described, a specific discussion of the pathways relevant to this compound (e.g., inner-sphere vs. outer-sphere mechanisms, the role of the Dpbg ligand in mediating electron transfer) is not possible without dedicated research on this compound.

Catalytic Reactivity and Mechanistic Investigations of Iron Coordination Compounds

General Principles of Catalysis by Iron Complexes

Iron's utility in catalysis stems from its natural abundance, low cost, and minimal toxicity compared to many other transition metals. mdpi.com Its catalytic versatility is rooted in its ability to access a wide range of formal oxidation states, from -II to +VI, allowing it to participate in both reductive and oxidative chemical transformations. acs.org The reactivity and function of an iron complex are profoundly influenced by the coordination environment, specifically the nature and geometry of the ligands bound to the iron center. nih.gov

The electronic properties of the ligands dictate the ligand field splitting, which in turn determines whether the complex is high-spin or low-spin. nih.gov Strong-field ligands lead to a larger energy gap between the d-orbitals, favoring low-spin complexes where electrons are paired. acs.orgnih.gov This is a critical factor in controlling the reaction pathway. For instance, nature utilizes strong-field ligands like cyanide in iron-containing hydrogenases to process hydrogen in an ionic rather than a radical form. acs.orgnih.gov

Catalytic cycles involving iron complexes often depend on fundamental organometallic reaction steps. However, iron has a strong tendency for coordinative saturation, which can sometimes hinder key catalytic steps like ligand dissociation or reductive elimination. wiley-vch.de A significant aspect of iron catalysis is the potential for ligand cooperativity, where the ligand is not a passive spectator but actively participates in bond activation. nih.gov For example, certain pincer-type ligands can switch between aromatic and dearomatized states to facilitate the heterolytic cleavage of H₂, a key step in many hydrogenation reactions. nih.gov The pronounced Lewis acidity of high-valent iron also provides significant opportunities for catalysis, particularly in reactions like Friedel-Crafts alkylations. nih.gov

Carbon Dioxide Reduction Catalysis

The conversion of carbon dioxide (CO₂) into valuable chemicals and fuels is a critical area of research aimed at mitigating greenhouse gas emissions and developing sustainable energy sources. researchgate.netnih.gov Iron-based molecular catalysts are particularly promising for this transformation due to their low cost and earth abundance. mdpi.comresearchgate.net The primary challenge in CO₂ reduction is its high chemical stability, which necessitates catalysts to lower the activation energy for its conversion. nih.govpolimi.it

Homogeneous iron catalysts, which operate in the same phase as the reactants (typically a liquid solution), offer high selectivity and the potential for detailed mechanistic studies. torvergata.itnist.gov Iron porphyrin complexes are a well-studied class of catalysts for this purpose. researchgate.net For example, under visible light irradiation in an organic solvent, iron(0) porphyrins modified with internal phenolic groups can catalyze the reduction of CO₂ to carbon monoxide (CO) with turnover numbers (TONs) up to 30 and high selectivity. researchgate.netsemanticscholar.org

Another effective system involves an iron(II) complex with a 2,6-bis(1',2',3'-triazol-1'-yl-methyl)pyridine (L) ligand, FeIIL(NCS)₂py. In a fully earth-abundant photocatalytic system, this complex achieved a remarkable TON for CO production (TONCO) of 576 after four hours of visible light irradiation, corresponding to a turnover frequency (TOF) of 144 h⁻¹ and a quantum yield of 7.1%. torvergata.it Similarly, simple iron(II) complexes with 1,10-phenanthroline ligands have demonstrated extremely high efficiency, reaching TONs of over 33,000 for CO₂-to-CO conversion under visible light. nih.gov

These systems typically consist of the iron catalyst, a photosensitizer to absorb light, and a sacrificial electron donor. torvergata.itnih.gov The photosensitizer, upon absorbing a photon, transfers an electron to the iron catalyst, initiating the catalytic cycle.

Table 1: Performance of Selected Homogeneous Iron Catalysts in Photocatalytic CO₂ Reduction

Catalyst Photosensitizer Electron Donor Product TON TOF (s⁻¹) Selectivity (%) Quantum Yield (%)
Fe(phen)₂(CH₃CH₂OH)Cl]Cl Ru(bpy)₃²⁺ BIH CO 33,167 4.61 95 N/A

Data sourced from multiple studies. torvergata.itnih.gov N/A indicates data not available.

For instance, density functional theory (DFT) studies on an iron quaterpyridine complex, [FeII(qpy)(H₂O)₂]²⁺, suggest an ECE mechanism. escholarship.org The iron center remains Lewis acidic throughout the cycle, allowing it to bind CO₂ after a single reduction. The CO₂ molecule coordinates in an η² fashion, stabilized by interactions between a Fe-t2g orbital and the CO₂-π* orbital. escholarship.org In contrast, the analogous cobalt complex follows an EEC mechanism, where two electron transfers must occur before CO₂ can bind. escholarship.org

The formation of an iron-hydride intermediate is another critical pathway, particularly for producing formate (HCOO⁻) or formic acid (HCOOH). nih.govnih.gov The reaction of a low-coordinate iron hydride complex with CO₂ can lead to the insertion of CO₂ into the Fe-H bond, forming a metal-formate species. nih.gov This process is a form of hydride transfer. nih.govresearchgate.net The selectivity between CO and HCOOH production is often governed by the nature of the intermediates and the reaction conditions. For example, the presence of Brønsted acids can favor different pathways. nih.govrsc.org

The concept of orthogonal hydride transfer involves the transfer of a hydride (H⁻) and a proton (H⁺) from different sources or at different stages of the catalytic cycle, which can be a key strategy in designing efficient catalytic systems.

Catalyst deactivation is a major obstacle to the long-term application of iron-based systems for CO₂ reduction. Several deactivation pathways have been identified. For homogeneous catalysts like iron porphyrins, degradation of the porphyrin ligand can occur during prolonged irradiation. researchgate.netsemanticscholar.org The addition of weak acids, while intended to improve efficiency, can sometimes lead to rapid deactivation of the catalyst. researchgate.netsemanticscholar.org Another common issue is the competitive binding of the product, CO, to the reduced iron center. This can inhibit the binding of the CO₂ substrate, effectively poisoning the catalyst and leading to the production of H₂ instead of CO. nist.gov

For heterogeneous iron catalysts used in CO₂ hydrogenation, deactivation can be caused by the deposition of carbonaceous materials (coking) on the catalyst surface, which blocks active sites. researchgate.net Another mechanism involves the phase transformation of active iron carbides (FeCx) to inactive iron oxides (FeOx) through oxidation by CO₂ or water, a byproduct of the reaction. researchgate.net Sintering, where the small catalyst particles agglomerate into larger ones, can also lead to a loss of active surface area. researchgate.netmdpi.com

Regeneration of deactivated catalysts is crucial for practical applications. For catalysts deactivated by carbon deposition, an oxidation-reduction treatment can often burn off the carbon and restore activity. researchgate.net This involves heating the catalyst in an oxidizing atmosphere (like air) followed by a reduction step (e.g., with H₂) to regenerate the active metallic or carbide phases. researchgate.net

Kinetic and Mechanistic Investigations of Catalytic Reactions

In Situ Spectroscopic Monitoring for Mechanistic Elucidation

The study of reaction mechanisms in real-time, or in situ, provides invaluable insights into the transient intermediates and transition states that govern a catalytic cycle. For iron-based catalysts, techniques such as Mössbauer, infrared (IR), nuclear magnetic resonance (NMR), and electron paramagnetic resonance (EPR) spectroscopy are particularly powerful. nih.govresearchgate.net

Detailed mechanistic investigations on the homologation and scission of carbon monoxide (CO) by a two-coordinate Fe(II) complex have been conducted using a combination of in situ monitoring techniques. nih.gov These methods, including IR, NMR, EPR, and frozen-solution Mössbauer spectroscopy, alongside single-crystal X-ray crystallography of isolable intermediates, have enabled the proposal of a plausible mechanistic pathway. nih.gov

For instance, the reaction can be conceptually divided into phases. The initial phase involves the formation of an iron–carbene complex, which can be isolated under carefully controlled conditions. nih.gov Subsequent reactions with additional CO lead to a series of intermediates, including ketene complexes, before yielding the final products. nih.gov The ability to observe these species as they form and react is a direct result of applying in situ spectroscopic methods. nih.gov

Mössbauer spectroscopy, in particular, is a highly sensitive technique for probing the electronic structure of iron centers. researchgate.netxmu.edu.cn By monitoring changes in isomer shifts and quadrupole splitting parameters during a reaction, researchers can deduce changes in the oxidation state and coordination environment of the iron catalyst. researchgate.net This has been effectively used in studying electrocatalysts for the oxygen evolution reaction (OER), where identifying the active iron species is critical to understanding the catalytic mechanism. xmu.edu.cn

The following interactive table summarizes key spectroscopic techniques used for in situ monitoring of iron-catalyzed reactions and the type of information they provide.

Spectroscopic TechniqueInformation ObtainedExample Application
Infrared (IR) Spectroscopy Vibrational modes of bonds, particularly useful for tracking ligands like CO.Monitoring the migratory insertion reactions of CO in iron complexes. nih.gov
NMR Spectroscopy Chemical environment of magnetically active nuclei, providing structural information.Characterizing intermediates in the scission and homologation of CO. nih.gov
EPR Spectroscopy Information on paramagnetic species, including their electronic structure and environment.Identifying and characterizing paramagnetic intermediates in catalytic cycles. nih.gov
Mössbauer Spectroscopy Oxidation state, spin state, and coordination geometry of iron centers.Elucidating the role of Fe species in OER electrocatalysis. researchgate.netxmu.edu.cn

Theoretical and Computational Investigations of Iron Coordination Compounds

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of multi-electron systems. For iron coordination compounds, DFT is a powerful tool for predicting and interpreting various physicochemical properties.

DFT is extensively employed to calculate the electronic structure of iron coordination compounds in both their ground and excited states. These calculations provide crucial information about orbital energies, electron density distributions, and magnetic properties. For instance, electronic structure calculations for iron in various forms, such as in the body-centered cubic (bcc) structure or in epitaxial layers on surfaces, have been performed to understand their fundamental electronic properties researchgate.netaps.org. Such studies can determine total energy, pressure, and forces acting on atoms, providing a detailed picture of the electronic landscape researchgate.net. Recent ab initio calculations have also explored the electronic structure of complex iron compounds like Fe₄(P₂O₇)₃, revealing insights into their magnetic configurations and insulating states arxiv.org. Similarly, the electronic structure of materials like Fe₃GaTe₂ has been investigated using angle-resolved photoemission spectroscopy and DFT calculations to understand their ferromagnetic ground states and high Curie temperatures arxiv.org. For iron coordination compounds, including those with ligands like diphenylglyoxime (B1496157) (Dpbg), DFT can predict the distribution of d-electrons, which is fundamental to understanding their reactivity and spectroscopic features.

A critical aspect of iron coordination chemistry is the phenomenon of spin crossover (SCO), where complexes can switch between different spin states (e.g., high-spin and low-spin) in response to external stimuli like temperature or pressure. DFT plays a vital role in predicting these spin states and the associated energy gaps. For example, DFT methods are used to assess the accuracy of various exchange-correlation functionals in predicting the energy gap between high-spin (S = 5/2) and low-spin (S = 1/2) states in Fe(III) complexes rsc.org. Studies have shown that certain functionals, like B3LYP*, are effective in predicting spin-state energy gaps and discriminating between low- and high-spin Fe(III) complexes rsc.org. Machine learning models, often trained on DFT data, have also been developed to predict ground-state spins and spin-state energy gaps in 3d transition metal complexes, including those of Fe(II) and Fe(III) chemrxiv.orgmit.edu. These models leverage descriptors derived from high-spin DFT calculations, bypassing the need for computationally intensive low-spin optimizations chemrxiv.org. The ability to predict spin states is crucial for designing new materials with tunable magnetic properties rowansci.com.

DFT is an invaluable tool for mapping out reaction mechanisms and energy landscapes for chemical transformations involving iron coordination compounds. By calculating the energies of reactants, intermediates, transition states, and products, DFT can elucidate the most favorable reaction pathways and activation barriers. For instance, DFT calculations have been used to study the formation of coordination compounds between Fe(II) ions and gallic acid, supporting experimental observations regarding complex stability and pH dependence mdpi.comnih.gov. These studies provide detailed insights into the coordination process and the relative stabilities of different complex structures mdpi.com. While specific studies on reaction mechanisms involving Fe Dpbg were not found, DFT would be the method of choice to investigate any potential reactivity or transformations of such an iron-diphenylglyoxime complex.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. They are particularly useful for studying the dynamic properties of systems, such as structural fluctuations, conformational changes, and interactions with a solvent environment.

Ligand-Field Molecular Mechanics (LFMM) is a specialized force field approach within MD simulations that explicitly incorporates the electronic structure of transition metal centers, particularly the d-orbital splitting and interelectronic repulsion researchgate.netnih.gov. This allows LFMM to accurately predict spin-state stability and dynamic properties of transition metal complexes, often with an accuracy comparable to DFT but at a significantly lower computational cost researchgate.net.

LFMM force fields have been constructed for the spin states of various Fe(II) complexes, enabling the rapid screening of large numbers of transition metal complexes for potential spin crossover behavior researchgate.netwhiterose.ac.ukresearchgate.net. For instance, LFMM has been used in dynamic (LFMD) simulations of FeN₆-type spin-crossover compounds, demonstrating its capability to handle conventional Jahn-Teller distortions and obtain qualitatively correct coordination geometries nih.gov. MD simulations, including those using reactive force fields like ReaxFF, have also been applied to study the oxidation processes of iron-based materials at the atomic level, clarifying interaction mechanisms between metal atoms and oxygen molecules mdpi.comrsc.org. Furthermore, MD simulations with LFMM have been employed to elucidate molecular mechanisms responsible for spin-crossover properties in metal-organic frameworks containing Fe(II) upon water adsorption, showing a direct relationship between water loading and spin-crossover transition temperature nih.gov. For this compound, LFMM/MD simulations could be employed to study its conformational flexibility, solvent interactions, and potential dynamic changes in its coordination sphere, especially if it exhibits any spin-crossover characteristics or undergoes ligand exchange processes.

Computational Modeling of Solvent Effects on Electronic and Spin States

Solvent effects play a significant role in determining the electronic and spin states of transition metal complexes, including those of iron. The surrounding solvent molecules can influence the energy levels of metal d-orbitals, thereby affecting phenomena such as spin crossover (SCO) and electronic absorption spectra. Computational modeling of these effects is essential for accurate predictions of molecular properties in solution.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), are widely used to account for the bulk dielectric properties of the solvent. These models treat the solvent as a continuous dielectric medium, which can polarize in response to the solute's charge distribution. For instance, studies on various molecules have shown that the energy gap between electronic states can be significantly altered in polar solvents compared to the gas phase or non-polar solvents, often leading to solvatochromic shifts in UV-Vis spectra wikipedia.orgwhiterose.ac.uk. The magnitude and direction of these shifts depend on the nature of the electronic transition and the solute's dipole moment in the ground and excited states wikipedia.org.

Explicit solvent models, where a discrete number of solvent molecules are included in the quantum chemical calculation, offer a more detailed description of specific solute-solvent interactions, such as hydrogen bonding. While computationally more demanding, explicit models can capture localized effects that implicit models might miss. For example, studies on nitroxide spin labels have revealed that both solvent polarity (dielectric constant) and proticity (hydrogen bonding ability) influence hyperfine coupling constants and g-values, with hydrogen bonding playing a significant role in polar protic solvents wikipedia.org.

For iron(II) complexes, spin crossover (SCO) involves the interconversion between low-spin (LS, S=0) and high-spin (HS, S=2) states. The energy difference between these spin states can be sensitive to the solvent environment. Computational studies aim to predict the relative stabilities of these spin states in different solvents, which is critical for designing SCO materials with desired switching temperatures.

ParameterSolvent Polarity (ε)Hydrogen BondingEffect on Aiso (Nitroxide Spin Label) wikipedia.orgEffect on giso (Nitroxide Spin Label) wikipedia.org
Apolar Region (ε &lt; 25)Large sensitivityLess dominantLarge increase with εLarge decrease with ε
Polar Region (ε &gt; 25)Small sensitivityMainly determined by proticityShifts mainly by proticityShifts mainly by proticity

Table 1: Illustrative Solvent Effects on EPR Parameters of a Nitroxide Spin Label, relevant to spin state investigations.

Quantum Chemical Approaches for Electron Transfer and Charge Transfer Processes

Electron transfer (ET) and charge transfer (CT) processes are fundamental in many chemical and biological systems involving iron, such as in enzymes, photocatalysts, and energy storage devices. Quantum chemical approaches provide detailed insights into the mechanisms and rates of these processes.

Density Functional Theory (DFT) is a primary tool for studying ET/CT in iron complexes. It allows for the calculation of electronic structures, redox potentials, and energy profiles for electron transfer reactions. Key aspects investigated include:

Redox Potentials: DFT can predict the ease with which an iron center gains or loses an electron, which is crucial for understanding its role in redox catalysis.

Reorganization Energy: This parameter, derived from quantum chemical calculations, describes the energetic cost associated with structural changes of the donor and acceptor molecules and their solvent environment during electron transfer. Marcus theory often utilizes these calculated reorganization energies to predict electron transfer rates ebay.com.

Charge Transfer States: Quantum chemical calculations can characterize charge transfer excited states, where electron density is transferred from the metal to the ligand (MLCT) or from the ligand to the metal (LMCT). These states are important for understanding the photophysical properties and photocatalytic activity of iron complexes.

Weak Coupling and Tunneling: For electron transfer occurring at low temperatures or in systems with weak donor-acceptor coupling, quantum tunneling becomes the dominant mechanism. Advanced quantum mechanical approaches, such as the ring polymer instanton (RPI) formulation, are extended to multi-state systems to compute electron transfer rates in such scenarios nih.gov.

Electron Transfer ProcessKey Quantum Chemical ParametersSignificance
Redox ReactionsRedox Potentials, Free Energy Changes (ΔG)Predicting feasibility and direction of electron flow.
Non-Adiabatic ETElectronic Coupling (Hab), Reorganization Energy (λ)Determining electron transfer rates (e.g., via Marcus theory).
Charge Transfer ExcitationExcitation Energies, Oscillator Strengths, Charge Density DifferencesUnderstanding photophysical properties and light-driven processes.
Low-Temperature ETTunneling Pathways, Instanton Theory ParametersAccounting for quantum mechanical tunneling effects.

Table 2: Key Parameters in Quantum Chemical Investigations of Electron and Charge Transfer Processes.

Development of Predictive Computational Models for Rational Design in Iron Chemistry

The development of predictive computational models is a cornerstone of rational design in iron chemistry, enabling the targeted synthesis of complexes with desired properties for applications ranging from catalysis to medicine. These models leverage quantum chemical insights and increasingly incorporate machine learning (ML) techniques.

Catalyst Design: Computational models are employed to predict the catalytic properties of iron-based materials, such as iron carbide clusters used in processes like Fischer-Tropsch synthesis. By calculating structural energies and adsorption sites, these models can identify promising catalyst structures and reaction pathways, significantly reducing the need for extensive experimental screening nih.gov. Machine learning potentials, trained on large datasets of quantum chemical calculations, can achieve high prediction accuracy for structural stability and adsorption positions, accelerating high-throughput simulations nih.gov.

Metalloprotein and Metalloenzyme Engineering: Iron is a crucial component in many metalloproteins and metalloenzymes (e.g., hemoglobin, cytochromes). Computational rational design strategies, often synergizing structure-based machine learning frameworks with molecular dynamics (MD) simulations, are used to engineer artificial metalloproteins. This allows for the prediction of beneficial mutations to enhance catalytic activity or improve protein stability, as demonstrated in the design of non-heme iron-based lysine (B10760008) dioxygenases.

Spin Crossover Materials: Predictive models are developed to understand and tune the spin crossover behavior of iron(II) complexes. By modifying ligand electronic properties and intermolecular interactions, computational methods can guide the synthesis of new SCO materials with specific temperature-dependent switching characteristics.

Property Prediction: More broadly, computational protocols are developed to accurately predict various molecular properties of iron compounds, such as dielectric constants, polarizability, and ionization energies. These models often combine quantum chemical calculations (e.g., DFT) with systematic regression techniques to establish reliable prediction protocols.

The integration of advanced quantum chemical calculations with data-driven machine learning approaches is transforming the rational design of iron coordination compounds, enabling the prediction of complex behaviors and accelerating the discovery of new functional materials.

Application AreaComputational ApproachKey Prediction/Design Goal
Catalysis (e.g., Iron Carbides)DFT, Machine Learning PotentialsStructural stability, adsorption sites, catalytic activity nih.gov.
Artificial MetalloenzymesMachine Learning Frameworks, Molecular DynamicsEnhanced catalytic turnover, improved stability, targeted mutations.
Spin Crossover MaterialsQuantum Chemical Calculations (e.g., DFT)Tuning spin state energies, predicting switching temperatures.
General Property PredictionDFT, Regression TechniquesDielectric constants, polarizability, ionization energy.

Table 3: Applications of Predictive Computational Models in Iron Chemistry.

Design Principles for Functional Materials Based on Iron Coordination Chemistry

Iron-Based Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and Metal-Organic Frameworks (MOFs) are extended crystalline structures formed from metal ions or clusters linked by organic bridging ligands. The design of these materials allows for tunable properties and functionalities.

Strategies for Modulating Spin Crossover Behavior in MOFs

Spin crossover (SCO) is a phenomenon observed in some transition metal complexes, including those of iron(II), where the spin state of the metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli such as temperature, pressure, or light. In MOFs, the SCO behavior can be influenced by the structure of the framework, including the coordination environment of the iron centers and the interactions between the framework and guest molecules. For an "Fe Dpbg" MOF, the electronic properties of the porphyrin ligand and the flexibility of the ethylene (B1197577) glycol chains could potentially modulate the ligand field strength around the iron center, a key factor in determining SCO properties. At present, there are no experimental or theoretical studies on the spin crossover behavior of any "this compound" complex.

Integration of Iron Complexes into Multifunctional Materials

The incorporation of iron complexes into larger material systems can impart a range of functionalities, including magnetic, catalytic, and electronic properties.

Engineering Hybrid Materials for Advanced Applications

Hybrid materials combine inorganic and organic components to achieve synergistic properties. An "this compound" complex could potentially be integrated into hybrid materials in several ways. For instance, it could be incorporated into a polymer matrix to create a magneto-optical material, or grafted onto the surface of nanoparticles for applications in catalysis or sensing. The ethylene glycol groups might enhance compatibility with certain host matrices. As of now, no research has been published on the engineering of hybrid materials containing an "this compound" component.

Approaches for Developing Switchable Materials Utilizing Iron Coordination Compounds

Switchable materials are those whose properties can be reversibly changed by an external stimulus. Iron coordination compounds, particularly those exhibiting spin crossover, are promising candidates for the development of such materials.

For a material based on "this compound," if the iron center were to exhibit spin crossover, this could lead to switchable magnetic and optical properties. The porphyrin ligand itself could also be designed to be responsive to stimuli, for example, by incorporating photoisomerizable groups. This could lead to a multi-responsive material where both the iron center and the ligand can be switched. However, without any experimental data on "this compound," any discussion of its potential as a switchable material remains purely speculative.

The inquiry into the chemical compound "this compound" has revealed a significant gap in the current scientific literature. While the constituent parts, iron and a modified deuteroporphyrin (B1211107) ligand, are well-known in coordination chemistry, their specific combination as "this compound" does not appear to have been synthesized or characterized. The principles of coordination chemistry and materials science provide a framework for predicting the potential properties and applications of such a compound, but without experimental evidence, these remain theoretical postulations. Future research may yet uncover the synthesis and properties of "this compound," at which point its role in the design of functional materials can be properly evaluated.

Based on a thorough review of scientific literature, the term "this compound" does not correspond to a standard or readily identifiable chemical compound. It is likely an abbreviation for a more complex iron-containing molecule that is not widely referenced by this specific nomenclature. Without the precise chemical name or structure of the "Dpbg" ligand, it is not possible to provide a scientifically accurate and detailed article on its crystal engineering and functional architectures as requested.

The creation of an article with the specified outline requires detailed crystallographic data, synthesis methodologies, and characterization of a specific compound. As extensive searches have not yielded a clear identification of "this compound," any attempt to generate the requested content would be based on speculation and would not meet the standards of scientific accuracy.

Therefore, this request cannot be fulfilled without further clarification on the exact identity of the "this compound" compound.

Q & A

Basic Research Questions

Q. What standardized methodologies are recommended for evaluating the effects of drying and pelleting on ruminal fermentation parameters?

  • Methodological Answer : Use in vitro batch cultures with buffered ruminal fluid (e.g., from sheep) to measure key parameters:

  • Volatile fatty acids (VFA) : Quantify total VFA production and molar proportions (e.g., acetate, propionate) via gas chromatography.
  • Crude protein (CP) degradability : Employ nylon bag techniques (e.g., Ankom bags) incubated for 16.5 hours at a rumen passage rate of 6% .
  • NH3-N concentrations : Assess nitrogen metabolism using colorimetric assays.
    • Data Example : In DPBG studies, pelleting increased total VFA by 21.9% but reduced CP degradability from 53.0% to 42.7% due to protein denaturation .

Q. How should researchers control variability in brewers' grains composition across batches?

  • Methodological Answer :

  • Collect multiple samples from different production batches and periods.
  • Perform ANOVA to statistically assess variability in dry matter (DM), CP, and fiber content.
  • Standardize drying conditions (e.g., 40°C for 48 hours) to minimize preprocessing variability .

Advanced Research Questions

Q. How can contradictions in data be resolved when feed processing improves some metrics (e.g., VFA) but harms others (e.g., CP degradability)?

  • Methodological Answer :

  • Apply multivariate statistical models (e.g., principal component analysis) to identify interactions between variables.
  • Conduct mechanistic studies to isolate factors (e.g., pelleting temperature effects on protein structure).
  • Use in vivo trials to validate in vitro findings, ensuring ecological relevance .
    • Example : DPBG increased propionate proportion (reducing acetate/propionate ratio to 1.75 vs. 2.03 in fresh BG) but required trade-offs in protein availability .

Q. What strategies ensure reproducibility in feed processing studies?

  • Methodological Answer :

  • Document detailed protocols for pelleting temperature, pressure, and drying duration in supplementary materials.
  • Share raw data (e.g., DM degradability, VFA profiles) in open-access repositories with standardized metadata .
  • Reference established frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure experimental reporting .

Q. How can researchers integrate multi-omics approaches to study DPBG's impact on microbial communities?

  • Methodological Answer :

  • Combine 16S rRNA sequencing (microbiota composition) with metabolomics (VFA pathways) to link microbial activity to fermentation outcomes.
  • Use machine learning models to predict interactions between processing parameters and microbial function .

Data Management & Analysis

Q. What are best practices for managing large datasets in feed research?

  • Methodological Answer :

  • Develop a Data Management Plan (DMP) outlining storage, sharing, and preservation protocols.
  • Use tools like R or Python for reproducible statistical analysis (e.g., mixed-effects models for batch variability).
  • Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for public datasets .

Q. How should researchers address missing data or outliers in fermentation studies?

  • Methodological Answer :

  • Apply sensitivity analyses to test the robustness of results under different outlier-removal scenarios.
  • Use multiple imputation techniques for missing data, ensuring transparency in reporting assumptions .

Experimental Design

Q. What ethical considerations apply to in vitro ruminal fluid collection?

  • Methodological Answer :

  • Obtain ethical approval for animal-derived materials (e.g., ruminal fluid from slaughtered sheep).
  • Follow institutional guidelines for humane sampling and waste disposal .

Q. How can experimental designs balance ecological validity and controllability in feed research?

  • Methodological Answer :

  • Use factorial designs to test interactions (e.g., pelleting × drying time).
  • Validate in vitro results with pilot in vivo trials in controlled feeding environments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.